(2S)-2-(Oxan-2-yl)propan-1-amine
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Overview
Description
(2S)-2-(Oxan-2-yl)propan-1-amine is a chiral amine compound that features an oxane ring attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Oxan-2-yl)propan-1-amine typically involves the following steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving diols or epoxides.
Attachment of the Propan-1-Amine Group: This step may involve nucleophilic substitution reactions where an amine group is introduced to the oxane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Hydrogenation: Using metal catalysts to facilitate the addition of hydrogen.
Enzymatic Synthesis: Employing enzymes to achieve high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, acids, and bases.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand or catalyst in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Medicine
Pharmaceuticals: Potential use in drug development due to its chiral nature.
Industry
Material Science: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-(Oxan-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxane ring and amine group can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Oxan-2-yl)ethan-1-amine: Similar structure but with an ethan-1-amine backbone.
(2S)-2-(Oxan-2-yl)butan-1-amine: Similar structure but with a butan-1-amine backbone.
Uniqueness
Chirality: The specific (2S) configuration provides unique stereochemical properties.
Functional Groups: The combination of an oxane ring and a propan-1-amine group offers distinct reactivity and applications.
Properties
IUPAC Name |
(2S)-2-(oxan-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-9)8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDIIEYEAUJKKR-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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